molecular formula C25H25N3O3S B14114262 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide

2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B14114262
M. Wt: 447.6 g/mol
InChI Key: CURSAROEWROVIT-UHFFFAOYSA-N
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Description

2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with a unique structure that combines elements of thieno[3,2-d]pyrimidine and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the dimethylphenyl and trimethylphenyl groups through substitution reactions. The final step is the formation of the acetamide group, which is achieved through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity that makes it useful in studies of cellular processes.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction cascades or metabolic pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide include other thieno[3,2-d]pyrimidine derivatives and acetamide-containing molecules. These compounds share structural similarities but may differ in their specific functional groups or substituents.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further study and potential application in various fields.

Properties

Molecular Formula

C25H25N3O3S

Molecular Weight

447.6 g/mol

IUPAC Name

2-[3-(2,3-dimethylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C25H25N3O3S/c1-14-11-16(3)22(17(4)12-14)26-21(29)13-27-20-9-10-32-23(20)24(30)28(25(27)31)19-8-6-7-15(2)18(19)5/h6-12H,13H2,1-5H3,(H,26,29)

InChI Key

CURSAROEWROVIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=C(C=C4C)C)C)C

Origin of Product

United States

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